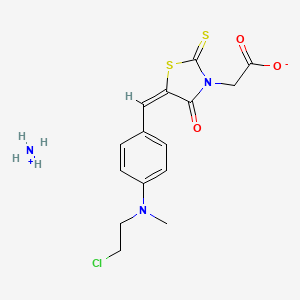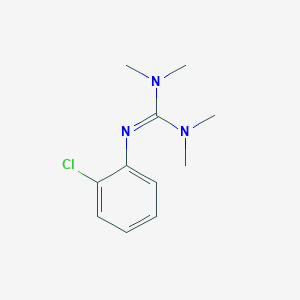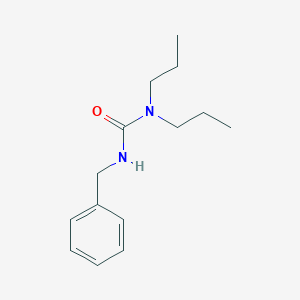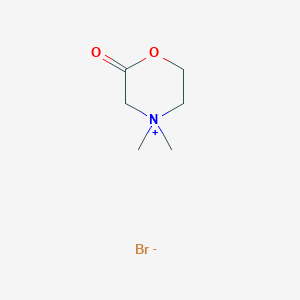
4,4-Dimethyl-2-oxomorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-oxomorpholin-4-ium bromide is a chemical compound with the molecular formula C6H12NO2Br It is a morpholinium derivative characterized by the presence of a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxomorpholin-4-ium bromide typically involves the reaction of morpholine derivatives with brominating agents. One common method includes the bromination of 4,4-dimethyl-2-oxomorpholine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-2-oxomorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted morpholine compounds .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-oxomorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other morpholine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-oxomorpholin-4-ium bromide involves its interaction with specific molecular targets. The bromide ion can participate in nucleophilic substitution reactions, while the morpholinium moiety can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4,4-Dimethyl-2-oxomorpholine: Lacks the bromide ion, leading to different reactivity and applications.
4-Bromomethylmorpholine: Contains a bromomethyl group instead of the oxo group, resulting in distinct chemical properties.
2-Oxomorpholine: A simpler structure without the dimethyl substitution, affecting its chemical behavior.
Uniqueness: 4,4-Dimethyl-2-oxomorpholin-4-ium bromide is unique due to its specific structural features, including the presence of both dimethyl and oxo groups along with the bromide ion.
Propiedades
Número CAS |
105868-37-9 |
|---|---|
Fórmula molecular |
C6H12BrNO2 |
Peso molecular |
210.07 g/mol |
Nombre IUPAC |
4,4-dimethylmorpholin-4-ium-2-one;bromide |
InChI |
InChI=1S/C6H12NO2.BrH/c1-7(2)3-4-9-6(8)5-7;/h3-5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OGSVWBZDDVSRJW-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOC(=O)C1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
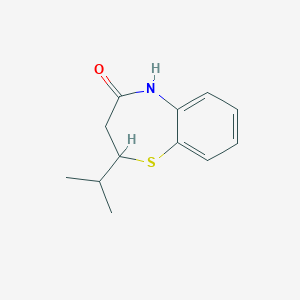
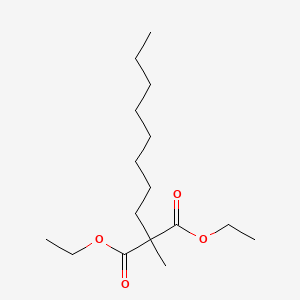
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)



![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
